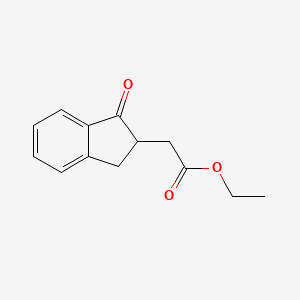

Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No. B8719443

M. Wt: 218.25 g/mol

InChI Key: YERDLBXQQCLRQJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03995052

Procedure details

A hexane solution containing 0.41 mole of butyllithium is diluted with 1 l. of dry ether. A solution of 1-indanone (50.3 g, 0.38 mole) in 500 ml of dry ether is added dropwise at -10° C with stirring. After the addition is completed, the reaction mixture is stirred for 30 min. A solution of ethyl bromoacetate (63 g) in ether (100 ml) is added slowly from a dropping funnel. The reaction is stopped immediately by careful addition of saturated brine solution. The organic layer is separated and washed several times with fresh portions of the same brine solution. Removal of the ether gives a viscous product which is subjected to chromatography on silica gel using hexane and hexane-benzene (1:1) as eluting solvents. A homogeneous fraction is identified by spectral features. The title compound is more polar than 1-indanone on tlc plate (silica-chloroform), Rf values being 0.65 and 0.55 respectively, νmaxCHCl3 broad peaks at 1765 and 1725 cm-1 , 1640, 1615, 1505 and 1495 cm-1.

Name

brine

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

CCCCCC.C([Li])CCC.[C:12]1(=[O:21])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13]1.Br[CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25]>CCOCC.[Cl-].[Na+].O.CCCCCC.C1C=CC=CC=1>[CH2:27]([O:26][C:24](=[O:25])[CH2:23][CH:13]1[CH2:14][C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:12]1=[O:21])[CH3:28] |f:5.6.7,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC.C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

|

Name

|

|

|

Quantity

|

0.41 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Three

|

Name

|

|

|

Quantity

|

50.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC2=CC=CC=C12)=O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

63 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Six

|

Name

|

brine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+].O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is diluted with 1 l

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture is stirred for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer is separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed several times with fresh portions of the same brine solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives a viscous product which

|

WASH

|

Type

|

WASH

|

|

Details

|

as eluting solvents

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(CC1C(C2=CC=CC=C2C1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |